Cas no 43171-49-9 ((2-Chlorophenyl)(4-chlorophenyl)methanol)

(2-Chlorophenyl)(4-chlorophenyl)methanol structure
43171-49-9 structure
Product Name:(2-Chlorophenyl)(4-chlorophenyl)methanol
CAS No:43171-49-9
MF:C13H10Cl2O
MW:253.123901844025
MDL:MFCD00799223
CID:333657
PubChem ID:247332
Update Time:2025-09-19

(2-Chlorophenyl)(4-chlorophenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol,2-chloro-a-(4-chlorophenyl)-
    • (2-chlorophenyl)-(4-chlorophenyl)methanol
    • 2,4'-Dichlorobenzhydrol
    • 2,4-Dichlorobenzhydrol
    • (2-chlorophenyl)(4-chlorophenyl)methanol
    • (2-chlorophenyl)-(4-chlorophenyl)-methanol
    • (2-Chlorophenyl)(4'-chlorophenyl)methanol
    • 2,4'-Dichlor-benzhydrol
    • 2,4'-dichloro-benzhydrol
    • DTXSID701026072
    • AKOS010258934
    • CS-0265143
    • VFGVWLQSEJIIJV-UHFFFAOYSA-N
    • SCHEMBL4082510
    • EN300-96636
    • Z733415292
    • 43171-49-9
    • NSC-61756
    • NSC61756
    • 2,41-DICHLOROBENZHYDROL
    • (2-Chlorophenyl)(4-chlorophenyl)methanol
    • MDL: MFCD00799223
    • Inchi: 1S/C13H10Cl2O/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,13,16H
    • InChI Key: VFGVWLQSEJIIJV-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1C(C1C=CC(=CC=1)Cl)O

Computed Properties

  • Exact Mass: 252.011
  • Monoisotopic Mass: 252.011
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 214
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 1.325
  • Boiling Point: 378.1°Cat760mmHg
  • Flash Point: 143.5°C
  • Refractive Index: 1.617
  • PSA: 20.23
  • LogP: 4.07510

(2-Chlorophenyl)(4-chlorophenyl)methanol Pricemore >>

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